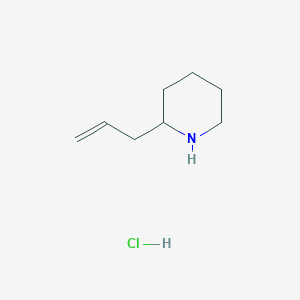

2-Allylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-prop-2-enylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYYDRWNVMFCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33078-45-4 | |

| Record name | Piperidine, 2-(2-propen-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33078-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(prop-2-en-1-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allylpiperidine Hydrochloride and Its Enantiomers

Enantioselective Synthesis Strategies for Chiral 2-Allylpiperidine (B15248492)

The demand for enantiomerically pure 2-allylpiperidine has driven the development of sophisticated synthetic methods that allow for the precise control of its stereochemistry. These approaches often employ chiral auxiliaries, stereocontrolled cyclization reactions, or asymmetric catalysis to establish the desired chirality.

Chiral Auxiliary Approaches (e.g., Ellman's Sulfinamide)

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate, which is then removed after the desired stereocenter has been established. sigmaaldrich.com One of the most successful and widely used chiral auxiliaries is Ellman's tert-butanesulfinamide. yale.edusigmaaldrich.com Its application in the synthesis of enantioenriched 2-allylpiperidine has been demonstrated through a concise and effective route. nih.govrsc.org

The synthesis commences with the reaction of an appropriate starting material, such as 5-bromopentanal, with (R)- or (S)-tert-butanesulfinamide and an allylating agent like allyl bromide in the presence of indium metal. nih.gov This sequence proceeds through an in-situ formed N-tert-butanesulfinyl imine intermediate. The subsequent treatment of the resulting homoallylamine derivative with a base, such as potassium hexamethyldisilazide (KHMDS), induces cyclization to afford the N-sulfinylated 2-allylpiperidine derivative. nih.govrsc.org The final step involves the removal of the chiral auxiliary under acidic conditions, yielding the desired enantiomer of 2-allylpiperidine, which can then be converted to its hydrochloride salt. nih.gov The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide dictates the absolute configuration of the final product. rsc.org

Table 1: Enantioselective Synthesis of 2-Allylpiperidine using Ellman's Sulfinamide

| Starting Material | Chiral Auxiliary | Key Reagents | Intermediate | Final Product | Reference |

| 5-Bromopentanal | (R)-tert-Butanesulfinamide | Allyl bromide, Indium, KHMDS, HCl | (2R,RS)-2-Allyl-N-(tert-butylsulfinyl)piperidine | (R)-2-Allylpiperidine hydrochloride | nih.gov |

| 5-Bromopentanal | (S)-tert-Butanesulfinamide | Allyl bromide, Indium, KHMDS, HCl | (2S,SS)-2-Allyl-N-(tert-butylsulfinyl)piperidine | (S)-2-Allylpiperidine hydrochloride | rsc.org |

Stereocontrolled Cyclization Reactions for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring through a stereocontrolled cyclization reaction is another effective strategy for the synthesis of chiral 2-allylpiperidine. These reactions are designed to control the relative and absolute stereochemistry of the newly formed stereocenters.

An example of such a strategy is the aza-Prins cyclization. While demonstrated for the synthesis of functionalized indolizidines from 2-allylpyrrolidines, the underlying principle of the condensation of an aldehyde onto the nitrogen of an allyl-substituted amine to form an iminium ion, which then undergoes a highly diastereoselective cyclization, can be conceptually applied to the synthesis of piperidine systems. nih.gov This type of reaction can generate multiple stereocenters in a single step with high diastereoselectivity. nih.gov

A more direct approach involves the stereocontrolled preparation of (2R,RS)-2-allyl-(N-tert-butylsulfinyl)piperidine, which serves as a key chiral building block. researchgate.net Although the specific details of the cyclization are not fully elaborated in the abstract, it highlights a method that achieves stereocontrol in the formation of the piperidine ring itself, leading to the desired 2-allyl substituted product. Further research in this area focuses on developing novel cyclization methods that offer high levels of stereocontrol and efficiency.

Asymmetric Catalysis in the Construction of Piperidine Ring Systems

Asymmetric catalysis has emerged as a powerful and atom-economical approach for the synthesis of chiral molecules, including piperidine derivatives. dicp.ac.cnnih.gov This strategy utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One prominent method is the asymmetric hydrogenation of substituted pyridines. dicp.ac.cnnih.gov Pyridinium salts, derived from 2-alkylpyridines, can be enantioselectively hydrogenated using iridium catalysts bearing chiral phosphine (B1218219) ligands, such as MeO-BoQPhos. dicp.ac.cnnih.gov This reaction can achieve high levels of enantioselectivity, providing a direct route to enantioenriched 2-alkylpiperidines. dicp.ac.cn For the synthesis of 2-allylpiperidine, a 2-allyl-substituted pyridine (B92270) precursor would be required.

Another innovative approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govsnnu.edu.cn This method allows for the introduction of various substituents at the 3-position of the piperidine ring with excellent enantioselectivity. nih.govsnnu.edu.cn While this method directly yields 3-substituted piperidines, its principles could potentially be adapted for the synthesis of 2-substituted analogs or involve a subsequent functionalization to introduce the allyl group.

Table 2: Asymmetric Catalysis for Chiral Piperidine Synthesis

| Reaction Type | Catalyst System | Substrate | Product Type | Key Features | Reference |

| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | 2-Alkyl-pyridinium salts | Enantioenriched 2-Alkylpiperidines | High enantioselectivity (up to 93:7 er) | dicp.ac.cnnih.gov |

| Asymmetric Carbometalation | Rh-catalyst | Dihydropyridines and Arylboronic acids | Enantioenriched 3-Substituted piperidines | High yield and excellent enantioselectivity | nih.govsnnu.edu.cn |

Precursor-Based Synthetic Routes to 2-Allylpiperidine

In addition to enantioselective methods, several synthetic routes rely on the construction of a piperidine precursor that is subsequently converted to 2-allylpiperidine. These methods often involve the reduction of piperidinone or pyridine intermediates, or the use of cycloaddition reactions to build the piperidine core.

Reduction of Piperidinone and Pyridine Intermediates

The reduction of functionalized piperidinone and pyridine rings is a common and versatile strategy for accessing substituted piperidines.

The asymmetric reduction of 2-alkyl-pyridinium salts, as mentioned previously, is a highly effective method. dicp.ac.cnnih.gov The enantiomerically enriched 2-alkylpiperidines produced can be valuable precursors, and if a 2-allylpyridinium salt is used as the substrate, this method provides a direct route to enantioenriched 2-allylpiperidine.

Furthermore, piperidin-2-ones can serve as key intermediates. The synthesis of stereochemically defined piperidines can be achieved through the diastereoselective reduction of chiral N-acyliminium ions derived from piperidin-2-ones. While specific examples leading directly to 2-allylpiperidine are not detailed, this general strategy allows for the introduction of substituents at the 2-position with stereocontrol.

Cycloaddition Reactions (e.g., Diels-Alder type) for Piperidine Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings and have been applied to the synthesis of piperidine derivatives. researchgate.net The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is particularly relevant for the synthesis of heterocyclic compounds. uchicago.edu

In the context of piperidine synthesis, a hetero-Diels-Alder reaction between an imine (the dienophile) and a suitable diene can construct the piperidine ring in a single step. The stereochemistry of the reaction can be influenced by the use of chiral auxiliaries on the imine or by employing chiral Lewis acid catalysts. While a direct application of this method for the synthesis of 2-allylpiperidine is not prominently featured in the provided context, it represents a viable and convergent approach. The resulting cycloadduct would contain the piperidine core, which could then be further functionalized to introduce the allyl group if it is not already incorporated in the diene or dienophile. The intramolecular Diels-Alder reaction of a substrate containing both the diene and dienophile moieties within the same molecule is another powerful variant that can lead to complex polycyclic piperidine structures. nih.gov

Heterocycle Closure from Linear Precursors

The construction of the piperidine ring from acyclic starting materials is a fundamental approach in organic synthesis. One notable method involves a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov This strategy has been successfully employed for the synthesis of 2,3,6-trisubstituted piperidines. nih.gov The initial nitro-Mannich reaction links a nitroketone with an imine, such as phenylmethanimine, to create the linear precursor. Subsequent condensation under appropriate conditions facilitates the cyclization to form the piperidine ring. nih.gov

Another versatile method for constructing the piperidine skeleton involves the double C-H functionalization and cyclization of 1,3-ene-dienes. nih.gov This process, initiated by a chiral magnesium biphosphate, involves two consecutive 1,5-hydride shifts to form the heterocyclic ring. nih.gov This method is particularly useful for generating substituted tricyclic systems containing the piperidine moiety. nih.gov

Intramolecular aza-Michael reactions (IMAMR) also provide a powerful route to piperidine derivatives. nih.gov For instance, the large-scale synthesis of 2,6-trans-piperidines can be achieved through IMAMR using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a base. nih.gov

Control of Stereochemistry in 2-Allylpiperidine Synthesis

The biological activity of piperidine-containing molecules is often dictated by their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Achieving diastereoselectivity in the synthesis of substituted piperidines is a key challenge. In the synthesis of 2,3,6-trisubstituted piperidines via the nitro-Mannich and cyclization sequence, the relative stereochemistry between the C-2 and C-3 positions can be controlled. nih.gov This is achieved either by kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov Furthermore, the stereochemistry at the C-6 position can be directed by the choice of imine reduction method. For example, using triacetoxyborohydride (B8407120) for the reduction of an iminium ion leads to a cis relationship between the C-2 and C-6 substituents. nih.gov Conversely, a trans relationship can be established through the reduction of an acyliminium ion with triethylsilane/TFA or by a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov

A light-mediated epimerization technique offers a method to convert readily accessible piperidine diastereomers into their more stable counterparts with high selectivity. escholarship.org This photoredox-catalyzed process has been shown to be effective for a wide range of di- to tetrasubstituted piperidines. escholarship.org The final diastereomeric ratio correlates with the calculated relative stabilities of the isomers. escholarship.org

The use of chiral auxiliaries, such as N-tert-sulfinyl imines, provides a high degree of stereocontrol in addition reactions. researchgate.net The configuration of the sulfur atom in the sulfinyl group directs the stereochemical outcome of the addition, making the process highly stereospecific. researchgate.net

The following table summarizes various diastereoselective reactions for piperidine synthesis:

| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome |

| Nitro-Mannich/Cyclization | Triacetoxyborohydride reduction | cis-2,6-disubstituted |

| Nitro-Mannich/Cyclization | Triethylsilane/TFA or LiAlH4 reduction | trans-2,6-disubstituted |

| Photoredox Epimerization | Light, photocatalyst, HAT agent | Most stable diastereomer |

| Addition to N-tert-sulfinyl imines | Grignard reagents | High diastereoselectivity |

| Intramolecular aza-Michael Reaction | TBAF | trans-2,6-disubstituted |

Several methods have been developed to obtain enantiomerically enriched 2-allylpiperidine. One powerful technique is the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine. acs.orgnih.gov This method utilizes a chiral ligand in the presence of TMEDA to achieve highly enantioselective syntheses of both enantiomers of 2-substituted piperidines. acs.orgnih.gov The resulting enantioenriched organolithium species can then be trapped with various electrophiles, including allyl bromide under Negishi coupling conditions, to yield the desired (R)- or (S)-2-allylpiperidine. nih.gov

Kinetic resolution is another effective strategy. For example, the kinetic resolution of racemic allylic chlorides, such as 1-benzyl-3-chloro-1,2,3,6-tetrahydropyridine, can be achieved via copper-catalyzed asymmetric allylic alkylation. chemrxiv.org This reaction provides access to both enantioenriched 3-alkyl substituted tetrahydropyridines and the unreacted, enantioenriched allylic chloride. chemrxiv.org Enzymatic kinetic resolution of 2-piperidineethanol (B17955) has also been explored, although with generally low enantioselectivity. mdpi.com

A stereocontrolled preparation of (2R,RS)-2-allyl-(N-tert-butylsulfinyl)piperidine and its enantiomer has been reported, offering a straightforward route to these chiral building blocks. acs.org The sequence involves only two synthetic steps and one chromatographic purification, making it readily scalable. acs.org

The following table outlines key techniques for achieving enantiomeric purity:

| Technique | Key Features | Resulting Product |

| Catalytic Dynamic Resolution | rac-2-lithio-N-Boc-piperidine, chiral ligand, TMEDA | Enantiomerically enriched 2-substituted piperidines |

| Kinetic Resolution | Racemic allylic chlorides, copper catalyst, chiral ligand | Enantioenriched 3-alkyl tetrahydropyridines and allylic chlorides |

| Chiral Auxiliary | N-tert-butylsulfinyl group | Stereospecific synthesis of 2-allyl-(N-tert-butylsulfinyl)piperidine |

Reaction conditions play a critical role in determining the stereochemical outcome of synthetic transformations leading to 2-allylpiperidine and its derivatives. For instance, in the enzymatic kinetic resolution of 2-piperidineethanol derivatives, the pH of the reaction medium is crucial. mdpi.com Maintaining a pH of 7.0 is necessary to prevent competing chemical hydrolysis or epimerization that can occur at higher pH values. mdpi.com

In the diastereoselective synthesis of aldol (B89426) products using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, the stereoselectivity was found to be sensitive to temperature and the amount of additives like HMPA. mdpi.com

The choice of base can also significantly influence the diastereoselectivity of intramolecular aza-Michael reactions for the synthesis of 2,6-disubstituted piperidines. nih.gov While cesium carbonate provides good yields, its poor solubility presents challenges for scaling up. In contrast, TBAF has been successfully used for the large-scale synthesis of the trans-isomer. nih.gov

Chemical Reactivity and Transformations of 2 Allylpiperidine Hydrochloride

Functional Group Interconversions of the Allyl Moiety

The allyl group of 2-allylpiperidine (B15248492) hydrochloride presents a versatile handle for a variety of chemical transformations, allowing for the introduction of different functionalities and the synthesis of diverse derivatives.

The double bond of the allyl group in 2-allylpiperidine can be cleaved through oxidative processes to yield aldehyde derivatives. A primary method for this transformation is ozonolysis. wikipedia.orgmasterorganicchemistry.com In this reaction, ozone (O₃) is passed through a solution of the alkene, leading to the formation of an unstable primary ozonide (molozonide). organic-chemistry.org This intermediate rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org Subsequent workup of the ozonide determines the final product. A reductive workup, often employing reagents like dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to furnish aldehydes or ketones. masterorganicchemistry.com In the case of 2-allylpiperidine, this process would break the carbon-carbon double bond of the allyl group, resulting in the formation of a piperidine-2-acetaldehyde derivative. youtube.com

The general scheme for the ozonolysis of an alkene with reductive workup is as follows:

Step 1: Ozonolysis. The alkene reacts with ozone in a 1,3-dipolar cycloaddition to form a molozonide. organic-chemistry.org

Step 2: Rearrangement. The molozonide quickly rearranges to a more stable ozonide. organic-chemistry.org

Step 3: Reductive Workup. The ozonide is treated with a reducing agent to yield the final carbonyl products. masterorganicchemistry.com

Other reagents can also achieve oxidative cleavage of alkenes to yield aldehydes. organic-chemistry.org For example, treatment with an oxoammonium salt has been shown to oxidatively cleave allyl ethers to their corresponding aldehydes. nih.gov

| Reagent(s) | Description | Product from 2-Allylpiperidine |

| 1. O₃, 2. DMS or Zn/H₂O | Ozonolysis with reductive workup cleaves the double bond to form aldehydes or ketones. masterorganicchemistry.com | Piperidine-2-acetaldehyde |

| Oxoammonium Salt | Mediates the oxidative cleavage of allyl ethers to aldehydes. nih.gov | Piperidine-2-acetaldehyde |

The allylic double bond in 2-allylpiperidine can be selectively reduced to the corresponding propyl group through catalytic hydrogenation. youtube.com This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org Commonly used catalysts for this purpose include palladium (Pd), platinum (Pt), and nickel (Ni). youtube.com The reaction is typically carried out under low pressure of hydrogen gas. stackexchange.com

The choice of catalyst can be crucial for selectivity, especially when other reducible functional groups are present. illinois.edu For simple alkenes, catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective. youtube.com The hydrogenation process is generally a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.org In the case of 2-allylpiperidine, this transformation converts the allyl group to a propyl group, yielding 2-propylpiperidine.

It is important to note that while catalytic hydrogenation is effective for reducing the double bond, other reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to unexpected reduction of the double bond in N-allylamides, although this is generally preceded by the reduction of the amide group itself. nih.gov

| Catalyst | Reagent | Conditions | Product from 2-Allylpiperidine |

| Pd/C | H₂ | Low pressure | 2-Propylpiperidine |

| PtO₂ | H₂ | Low pressure | 2-Propylpiperidine |

| Ni | H₂ | Low pressure | 2-Propylpiperidine |

| Wilkinson's Catalyst | H₂ | Homogeneous | 2-Propylpiperidine |

Piperidine (B6355638) Ring Modifications and Derivatization Strategies

The piperidine ring in 2-allylpiperidine hydrochloride provides a scaffold for various modifications and derivatizations, enabling the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science.

The secondary amine of the piperidine ring is a key site for functionalization. N-substitution reactions allow for the introduction of a wide variety of substituents onto the nitrogen atom. A common method for N-allylation involves the reaction of the piperidine with an allyl halide, such as allyl bromide, often in the presence of a base to neutralize the hydrohalic acid formed. google.com However, this can sometimes lead to reduced yields as the starting piperidine also acts as an acid acceptor. google.com

A more efficient method for N-allylation utilizes an allylic carbonate in the presence of a palladium catalyst. google.com This approach provides high yields and selectivity for the N-allyl derivative. google.com The reaction is typically carried out in an inert atmosphere at temperatures ranging from room temperature to 140°C. google.comgoogle.com

Beyond allylation, a vast number of other substituents can be introduced onto the piperidine nitrogen through various N-alkylation and N-arylation reactions. These reactions are fundamental in the synthesis of diverse piperidine derivatives. nih.gov

| Reagent(s) | Catalyst | Conditions | Product from 2-Allylpiperidine |

| Allyl Bromide | Base | Varies | 1,2-Diallylpiperidine |

| Allylic Carbonate | Palladium Catalyst | 40-120°C, Inert Atmosphere google.com | 1,2-Diallylpiperidine |

The six-membered piperidine ring can be expanded to larger seven-membered (azepane) and eight-membered (azocane) ring systems. These medium-sized rings are of significant interest in medicinal chemistry. northumbria.ac.uk

One strategy for a two-carbon ring expansion of 2-alkenyl piperidines involves a palladium-catalyzed allylic amine rearrangement. northumbria.ac.ukresearchgate.netchemrxiv.org This method allows for the direct conversion of piperidine derivatives into their azocane (B75157) homologues under mild conditions. northumbria.ac.uk The process can proceed with high enantioretention, making it valuable for the synthesis of enantioenriched medium-sized rings. northumbria.ac.ukchemrxiv.org

Another approach to synthesize azocanes from piperidines involves a metal-free ring-expansion via a bicyclic azetidinium intermediate. nih.gov This method is applicable to 2-(trifluoropropan-2-ol) piperidines and proceeds with excellent regio-, diastereo-, and enantioselectivity. nih.gov While not directly applicable to 2-allylpiperidine without prior modification, it highlights the diverse strategies available for piperidine ring expansion.

Furthermore, dearomative ring expansion of nitroarenes mediated by blue light has been reported as a method to prepare complex azepanes. nih.gov This photochemical process transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov

| Starting Material | Reagents/Conditions | Product Ring System |

| 2-Alkenyl Piperidines | Palladium Catalyst northumbria.ac.ukresearchgate.netchemrxiv.org | Azocane |

| 2-(trifluoropropan-2-ol) Piperidines | Metal-free, via Azetidinium Intermediate nih.gov | Azocane |

| Nitroarenes | Blue Light (Photochemical) nih.gov | Azepane |

Beyond N-substitution and ring expansion, the carbon skeleton of the piperidine ring itself can be functionalized. Direct C-H functionalization is a powerful tool for introducing substituents at specific positions. nih.govnih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.net For instance, rhodium-catalyzed C-H insertions have been used to introduce substituents at the C2 and C4 positions of the piperidine ring. nih.govnih.govresearchgate.net

Functionalization at the C3 position can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by reductive ring opening of the resulting cyclopropane. nih.govnih.govresearchgate.net

Another approach involves the synthesis of substituted piperidines through intramolecular cyclization reactions. nih.gov For example, intramolecular aza-Michael reactions of N-tethered alkenes can lead to the formation of substituted piperidines. nih.gov The development of efficient methods for constructing highly substituted piperidines is an active area of research due to the prevalence of this motif in bioactive molecules. ajchem-a.com

Catalytic Reactions Involving 2-Allylpiperidine or its Derivatives

The reactivity of the allyl group in 2-allylpiperidine and its derivatives allows for their participation in a variety of catalytic transformations, leading to the formation of more complex and functionalized piperidine structures. These reactions are of significant interest in synthetic organic chemistry for the construction of molecules with potential biological activity. One notable example involves the iridium-catalyzed coupling of vinyl aziridines with alcohols, which, after subsequent transformation, yields highly substituted piperidine derivatives.

Research in this area has demonstrated the utility of iridium catalysis for the diastereo- and enantioselective synthesis of 2,4,5-trisubstituted piperidines. In these transformations, vinyl aziridines react with unprotected chiral 1,3-diols in the presence of an iridium catalyst. This initial coupling step is followed by a Mitsunobu reaction to effect cyclization, affording the final piperidine products. The catalyst system, typically involving a chiral ligand, plays a crucial role in controlling the stereochemical outcome of the reaction, allowing for the selective formation of specific diastereomers. nih.govnih.gov

The scope of this catalytic method has been explored with various substituted diols, demonstrating its potential for generating a library of structurally diverse piperidine derivatives. The yields and diastereoselectivity of these reactions are often high, highlighting the efficiency and precision of this catalytic approach.

Table 1: Iridium-Catalyzed Synthesis of 2,4,5-Trisubstituted Piperidine Derivatives

| Entry | Diol Substrate | Iridium Catalyst | Product | Isolated Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | (2S,4R)-1-benzyl-4-(tert-butyldimethylsilyloxy)pentane-1,2-diol | (S)-Ir-VIb | syn-5m | 75 | >20:1 |

| 2 | (2S,4R)-1-benzyl-4-(tert-butyldimethylsilyloxy)pentane-1,2-diol | (R)-Ir-VIb | anti-5m | 78 | >20:1 |

| 3 | (2S,4S)-1-benzyl-4-(tert-butyldimethylsilyloxy)pentane-1,2-diol | (S)-Ir-VIb | syn-5n | 72 | >20:1 |

| 4 | (2S,4S)-1-benzyl-4-(tert-butyldimethylsilyloxy)pentane-1,2-diol | (R)-Ir-VIb | anti-5n | 74 | >20:1 |

| 5 | (2S)-1-benzyl-2,5-diol | (S)-Ir-VIb | syn-5o | 70 | >20:1 |

| 6 | (2S)-1-benzyl-2,5-diol | (R)-Ir-VIb | anti-5o | 71 | >20:1 |

The data presented in Table 1, derived from the iridium-catalyzed coupling of a vinyl aziridine (B145994) with various unprotected chiral 1,3-diols followed by cyclization, showcases the catalyst-directed diastereoselectivity of the reaction. nih.gov The use of either the (S)- or (R)-enantiomer of the iridium catalyst allows for access to either the syn or anti diastereomer of the resulting 2,4,5-trisubstituted piperidine product, respectively, with high isolated yields and excellent diastereomeric ratios. nih.govnih.gov This methodology provides a powerful tool for the asymmetric synthesis of complex piperidine alkaloids and related compounds.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Natural Products and Alkaloids

The structural motif of 2-allylpiperidine (B15248492) is embedded within numerous natural products, particularly alkaloids, which are a class of naturally occurring chemical compounds containing at least one nitrogen atom. This makes 2-allylpiperidine and its derivatives highly valuable starting materials for the total synthesis of these biologically active molecules.

Access to Piperidine (B6355638) Alkaloids (e.g., Coniine, Solenopsin (B1210030), Pelletierine)

2-Allylpiperidine is a key intermediate in the synthesis of several piperidine alkaloids, a large and diverse family of natural products. nih.gov Its strategic placement of the allyl group at the 2-position of the piperidine ring allows for straightforward chemical manipulations to introduce the necessary side chains and functional groups found in these target molecules.

Coniine: Historically significant as the first alkaloid to be synthesized, coniine is a toxic piperidine alkaloid found in poison hemlock. wikipedia.orgslideshare.net The synthesis of coniine can be achieved from 2-allylpiperidine through the reduction of the allyl group's double bond to an n-propyl group. wikipedia.orgyoutube.combris.ac.uk Various synthetic strategies have been developed to achieve this transformation efficiently and with high stereocontrol, often involving catalytic hydrogenation. nih.gov Enantioselective syntheses have also been developed to produce specific stereoisomers of coniine. nih.govnih.gov

Solenopsin: This piperidine alkaloid is a component of the venom of fire ants. nih.gov The synthesis of solenopsin and its analogs has been accomplished using 2-allylpiperidine derivatives. The synthetic approach typically involves the elaboration of the allyl side chain to construct the characteristic long alkyl chain of solenopsin. rsc.org

Pelletierine (B1199966): Found in the root bark of the pomegranate tree, pelletierine is another piperidine alkaloid whose synthesis can be facilitated by 2-allylpiperidine. nih.gov The synthetic route involves the oxidation of the allyl group to a keto group, a transformation that can be achieved using methods like the Wacker oxidation. researchgate.net This provides the core structure of pelletierine, which can then be further modified if necessary. acs.orgresearchgate.net

Table 1: Synthesis of Piperidine Alkaloids from 2-Allylpiperidine Derivatives

| Alkaloid | Key Synthetic Transformation of the Allyl Group |

|---|---|

| Coniine | Reduction of the double bond |

| Solenopsin | Elaboration of the side chain |

| Pelletierine | Oxidation to a ketone |

Synthesis of Indolizidine and Quinolizidine (B1214090) Alkaloids

Beyond simple piperidine alkaloids, 2-allylpiperidine serves as a valuable precursor for the synthesis of more complex bicyclic alkaloid frameworks, such as indolizidines and quinolizidines. nih.govnih.govrsc.org These alkaloids are characterized by a nitrogen atom at the bridgehead of two fused rings and are found in a variety of natural sources. nih.govnih.govmdpi.comresearchgate.net

The synthesis of these bicyclic systems from 2-allylpiperidine typically involves an intramolecular cyclization reaction. The allyl group is first functionalized to introduce a reactive handle that can then participate in a ring-closing reaction with the piperidine nitrogen or another part of the molecule. This strategic cyclization allows for the construction of the second ring, leading to the desired indolizidine or quinolizidine scaffold. acs.orgntu.edu.sg For instance, the dihydropyridinone adduct derived from a vinylogous Mannich reaction involving a 2-allylpiperidine precursor can cyclize to form a quinolizidine enaminone. rsc.org

Iterative Synthetic Sequences Utilizing 2-Allylpiperidine Derivatives

The versatility of 2-allylpiperidine derivatives extends to their use in iterative synthetic sequences. acs.org This approach involves the sequential application of a set of reactions to progressively build up molecular complexity. The allyl group of a 2-allylpiperidine derivative can be modified in one step, and then the product of that reaction can be subjected to further transformations, often involving the piperidine ring or the newly modified side chain. This iterative process allows for the controlled and systematic construction of complex molecules, including the synthesis of various stereoisomers of 2-(2,3-dihydroxypropyl)piperidine. acs.org

Building Block for Diverse Nitrogen Heterocycles and Analogs

The utility of 2-allylpiperidine hydrochloride is not limited to the synthesis of natural products. It is also a valuable building block for the creation of novel nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. lifechemicals.com

Construction of Substituted Piperidine Scaffolds for Chemical Space Exploration

The piperidine ring is a common motif in many pharmaceuticals and biologically active compounds. nih.govajchem-a.commdpi.com By using 2-allylpiperidine as a starting point, chemists can readily access a wide variety of substituted piperidine scaffolds. The allyl group can be transformed into a vast array of other functional groups through well-established chemical reactions. This allows for the systematic exploration of the chemical space around the piperidine core, enabling the synthesis of molecules with diverse properties and potential biological activities. nih.govnih.govnih.gov The ability to generate enantioenriched 2-allylpiperidine further enhances its utility, providing access to stereochemically defined building blocks. acs.org

Facilitating the Creation of Compound Libraries

The amenability of 2-allylpiperidine to a wide range of chemical transformations makes it an ideal building block for the construction of compound libraries. ntu.edu.sg Compound libraries are large collections of structurally related molecules that are used in high-throughput screening to identify new drug leads and biological probes. nih.govnih.govuniroma1.itchemrxiv.org The ability to easily diversify the structure of 2-allylpiperidine allows for the rapid generation of large and diverse libraries of piperidine-containing compounds. researchgate.net This approach is crucial for modern drug discovery, as it enables the efficient exploration of vast regions of chemical space in the search for new therapeutic agents. mdpi.com

3 Intermediates in the Synthesis of Sulfonamide-Containing Heterocycles

The strategic incorporation of a sulfonamide moiety within a heterocyclic framework is a prominent approach in medicinal chemistry to develop novel therapeutic agents. 2-Allylpiperidine hydrochloride serves as a valuable chiral building block in this context, enabling the synthesis of complex fused heterocyclic systems. Its utility is particularly highlighted in the construction of bicyclic sulfonamides, where the allyl group participates in intramolecular cyclization reactions following the formation of an N-sulfonyl derivative.

One notable application of 2-allylpiperidine hydrochloride is in the synthesis of hydrogenated pyrido[1,2-d] nih.govucl.ac.ukcapes.gov.brthiadiazine 2,2-dioxides. This class of compounds represents a unique heterocyclic scaffold containing an endocyclic sulfonamide fragment, which is of significant interest for its potential biological activities.

A key research finding demonstrates a direct and effective method for the construction of these nitrogen- and sulfur-containing heterocycles. The synthesis involves the reaction of 2-allylpiperidine hydrochloride with a bifunctional electrophilic reagent, 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride. This reaction proceeds via an initial N-sulfonylation of the piperidine nitrogen, followed by an intramolecular electrophilic cyclization involving the allyl group.

The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated and facilitate the initial sulfonylation step. A Lewis acid, aluminum chloride (AlCl₃), is also employed to promote the subsequent intramolecular cyclization of the N-sulfonylated intermediate. This electrophilic cyclization is a powerful tool for constructing the fused heterocyclic system.

Table 1: Synthesis of Hydrogenated Pyrido[1,2-d] nih.govucl.ac.ukcapes.gov.brthiadiazine 2,2-dioxide

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 2-Allylpiperidine hydrochloride | 2,2,2-Trichloro-N-(chlorosulfonyl)acetimidoyl chloride | Triethylamine, AlCl₃ | 3-(Trichloromethyl)-3,4,4a,5,6,7,8,9-octahydropyrido[1,2-d] nih.govucl.ac.ukcapes.gov.brthiadiazine 2,2-dioxide | 12% |

This synthetic strategy showcases the role of 2-allylpiperidine hydrochloride as a crucial intermediate for accessing complex sulfonamide-containing heterocycles. The presence of the allyl group is essential for the key intramolecular cyclization step that forms the bicyclic core. While the reported yield for this specific transformation is modest, the methodology provides a clear pathway to a novel class of heterocyclic compounds with potential for further investigation and development in medicinal chemistry. The ability to construct such fused systems from readily available starting materials is of considerable interest for the generation of diverse molecular scaffolds for drug discovery programs.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 2-Allylpiperidine (B15248492) hydrochloride. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing the arrangement of atoms and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For 2-Allylpiperidine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are used to assign the specific chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. The spectrum of 2-Allylpiperidine hydrochloride would show distinct signals for the protons on the piperidine (B6355638) ring and the allyl group. The piperidine ring protons typically appear as a complex series of multiplets in the δ 1.5-3.5 ppm range. chemicalbook.com The protons of the allyl group are characteristic: the vinylic proton (-CH=) appears further downfield, typically between δ 5.7-5.9 ppm, while the terminal vinylic protons (=CH₂) resonate around δ 5.0-5.2 ppm. The methylene (B1212753) protons adjacent to the double bond (-CH₂-CH=) would be expected around δ 2.0-2.5 ppm. The proton attached to the nitrogen (N-H) would likely be a broad signal due to the hydrochloride salt formation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The piperidine ring carbons typically resonate in the δ 20-60 ppm region. ymdb.ca The carbons of the allyl group have distinct chemical shifts: the internal sp² carbon (-CH=) appears around δ 134-138 ppm, while the terminal sp² carbon (=CH₂) is found around δ 115-118 ppm. The sp³ carbon of the allyl group adjacent to the ring would be in the δ 30-40 ppm range.

A complete assignment of all proton and carbon signals is often achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Allylpiperidine Data is estimated based on typical values for piperidine and allyl-substituted compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2-H | ~3.0 - 3.2 | ~55 - 60 |

| Piperidine C3, C4, C5-H | ~1.4 - 1.9 | ~22 - 30 |

| Piperidine C6-H | ~2.8 - 3.0 | ~45 - 50 |

| Allyl -CH₂- | ~2.3 - 2.5 | ~35 - 40 |

| Allyl -CH= | ~5.7 - 5.9 | ~135 - 138 |

| Allyl =CH₂ | ~5.0 - 5.2 | ~116 - 118 |

| Piperidine N-H₂⁺ | Broad signal | N/A |

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, GC-MS, ToF-SIMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

In a typical mass spectrum of 2-Allylpiperidine (the free base), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key fragmentation pathway for piperidine derivatives involves the cleavage of the bond alpha to the nitrogen atom. For 2-Allylpiperidine, this would lead to the loss of the allyl group, resulting in a prominent fragment ion. Other characteristic fragments arise from the cleavage within the piperidine ring itself. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile compounds. nih.gov For 2-Allylpiperidine hydrochloride, the analysis is typically performed on the more volatile free base. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for detection and identification. nih.gov The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful method for analyzing non-volatile or thermally unstable compounds like hydrochloride salts. nih.govresearchgate.net The sample is first separated by HPLC and then introduced into the mass spectrometer. Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This provides a high degree of specificity and is useful for quantitative analysis in complex matrices. ajmb.org

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Allylpiperidine Based on common fragmentation patterns of N-heterocyclic compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment/Interpretation |

| 125 | Molecular Ion [M]⁺ of the free base |

| 84 | [M - C₃H₅]⁺ Loss of the allyl group |

| 124 | [M - H]⁺ |

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of 2-Allylpiperidine hydrochloride would display several characteristic absorption bands. The presence of the hydrochloride salt results in a broad absorption in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the secondary ammonium (B1175870) ion. Other key peaks include C-H stretching vibrations for both the aliphatic piperidine ring and the vinylic allyl group just below and above 3000 cm⁻¹, respectively. A sharp peak around 1640 cm⁻¹ is indicative of the C=C double bond stretch of the allyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds, making it effective for observing the C=C stretching vibration of the allyl group. The technique can be highly sensitive, especially when enhanced by methods like Surface-Enhanced Raman Scattering (SERS), although this is more common in specialized applications for detecting analytes at very low concentrations. nih.gov

Table 3: Characteristic FTIR Absorption Bands for 2-Allylpiperidine Hydrochloride Data is based on known frequencies for relevant functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode/Assignment |

| ~3080 | =C-H Stretch (vinylic) |

| ~2940, ~2860 | -C-H Stretch (aliphatic) |

| ~2700-2400 | N-H⁺ Stretch (secondary ammonium salt) |

| ~1645 | C=C Stretch (alkene) |

| ~1450 | CH₂ Bend |

| ~990, ~910 | =CH₂ Out-of-plane bend |

Chromatographic Methods for Separation and Purity Analysis

Chromatography is indispensable for separating 2-Allylpiperidine hydrochloride from starting materials, by-products, or degradation products, thereby establishing its purity.

High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the most common methods for purity assessment of pharmaceutical compounds. For a basic compound like 2-Allylpiperidine hydrochloride, reversed-phase HPLC is typically used. nih.govresearchgate.net

A standard method would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing a small amount of an acid like formic acid or phosphoric acid to ensure good peak shape by keeping the amine protonated. lgcstandards.com Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). nih.gov The method can be validated to be linear, accurate, and precise for quantifying the compound and its impurities. researchgate.net

Table 4: Typical HPLC/UPLC Method Parameters for Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Column Temperature | 25 - 40 °C lgcstandards.com |

| Detector | DAD or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile substances. researchgate.net Since 2-Allylpiperidine hydrochloride is a salt and thus non-volatile, it must be converted to its free base form, 2-Allylpiperidine, prior to analysis or analyzed using a high-temperature method that facilitates in-situ conversion.

The free base is sufficiently volatile for GC analysis. The separation is typically performed on a capillary column with a mid-polarity stationary phase, such as a DB-17 (50% phenyl-methylpolysiloxane), or a non-polar phase like DB-1. researchgate.net Detection can be accomplished with a Flame Ionization Detector (FID), which offers excellent quantitative capabilities, or a Mass Spectrometer (GC-MS) for definitive identification of the peak as 2-Allylpiperidine and any related impurities. nih.gov

Table 5: Typical GC Method Parameters for Analysis of the Free Base

| Parameter | Typical Condition |

| Column | DB-17 or similar (e.g., 30 m x 0.53 mm, 1 µm film) researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C researchgate.net |

| Detector Temperature | 260 °C (FID) or MS Transfer Line at ~280 °C |

| Oven Program | Temperature ramp (e.g., start at 100°C, ramp to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Definitive Structural and Stereochemical Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical behavior. In the case of chiral molecules like 2-allylpiperidine, X-ray crystallography can also definitively establish the relative and absolute stereochemistry.

While a specific crystal structure for 2-allylpiperidine hydrochloride is not available in the reviewed literature, the analysis of related piperidine derivatives provides a strong basis for predicting its structural features. nih.govmdpi.com The formation of the hydrochloride salt is a common strategy to induce crystallization in amine-containing compounds that are otherwise difficult to crystallize. researchgate.net

For a definitive analysis, single-crystal X-ray diffraction would be performed. A suitable crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Table 1: Expected Crystallographic Parameters for 2-Allylpiperidine Hydrochloride (based on analogous structures)

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |

| C-C Bond Lengths | 1.52 - 1.54 Å | Typical for sp³-sp³ carbon bonds in the piperidine ring. |

| C-N Bond Lengths | 1.47 - 1.49 Å | Typical for sp³ carbon-nitrogen bonds in the piperidine ring. |

| C=C Bond Length | ~1.34 Å | Characteristic of the allyl group double bond. |

| Piperidine Ring Conformation | Chair | The most stable conformation for the six-membered ring. |

| Allyl Group Orientation | Equatorial (preferred) | Minimizes steric strain. |

Note: The data in this table is hypothetical and based on typical values for similar piperidine structures. A definitive analysis would require experimental data for 2-allylpiperidine hydrochloride.

Advanced Characterization of Enantiomeric and Diastereomeric Purity

As 2-allylpiperidine possesses a chiral center at the C2 position, it can exist as a pair of enantiomers, (R)-2-allylpiperidine and (S)-2-allylpiperidine. The synthesis of this compound may result in a racemic mixture or a mixture with an unequal proportion of the two enantiomers (enantiomeric excess). Furthermore, if additional stereocenters were present, diastereomers could also be formed. The determination of the enantiomeric and diastereomeric purity is crucial, as different stereoisomers can exhibit distinct biological activities. researchgate.net

Advanced analytical techniques are employed to separate and quantify the different stereoisomers of chiral compounds like 2-allylpiperidine hydrochloride. pensoft.net High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are among the most powerful and widely used methods for this purpose. pensoft.netnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantiomeric separation. pensoft.netnih.gov This is typically achieved by using a chiral stationary phase (CSP). These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including alkaloids. mdpi.com For 2-allylpiperidine hydrochloride, a normal-phase or reversed-phase HPLC method with a suitable chiral column would be developed. The separated enantiomers would be detected using a UV or mass spectrometry (MS) detector, allowing for their quantification and the determination of the enantiomeric excess (ee).

Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. pensoft.net For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.gov The differential inclusion of the enantiomers into the chiral selector's cavity leads to different electrophoretic mobilities and, consequently, their separation.

Gas Chromatography (GC): Chiral GC can also be employed, often requiring derivatization of the analyte to increase its volatility. The use of a chiral stationary phase in the GC column allows for the separation of the enantiomers.

Table 2: Advanced Analytical Techniques for Chiral Purity Analysis of 2-Allylpiperidine Hydrochloride

| Technique | Principle | Key Parameters to Optimize | Expected Outcome |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column type, mobile phase composition, flow rate, temperature. | Baseline separation of (R) and (S) enantiomers, allowing for quantification of enantiomeric excess. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. | Chiral selector type and concentration, buffer pH, voltage, temperature. | High-resolution separation of enantiomers with short analysis times. |

| Chiral GC-MS | Separation of volatile enantiomers on a chiral GC column, followed by mass spectrometric detection. | Chiral column type, temperature program, derivatization reagent (if needed). | Separation and identification of enantiomers, providing both qualitative and quantitative information. |

The selection of the most appropriate technique depends on factors such as the sample matrix, the required sensitivity, and the availability of instrumentation. The validation of these analytical methods is critical to ensure their accuracy, precision, and reliability in determining the stereochemical purity of 2-allylpiperidine hydrochloride.

Q & A

Q. What are the common synthetic routes for 2-Allylpiperidine hydrochloride, and what are their mechanistic considerations?

The synthesis of 2-Allylpiperidine hydrochloride typically involves imine formation followed by allylation. For example, 5-bromopentanal reacts with tert-butanesulfinamide to form an unstable intermediate, which is treated with KHMDS (potassium hexamethyldisilazide) in THF to yield a protected piperidine. Subsequent desulfinylation produces the target compound . Mechanistically, the allylation step requires precise control of steric and electronic effects to ensure regioselectivity.

Q. Which analytical techniques are essential for characterizing 2-Allylpiperidine hydrochloride’s structural identity and purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the allyl group and piperidine ring connectivity.

- X-ray crystallography for absolute configuration determination.

- HPLC-MS for purity assessment, with mobile phases optimized to resolve polar impurities .

Q. How should researchers handle and store 2-Allylpiperidine hydrochloride to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate degradation occurs above 40°C or in humid environments. Use desiccants and monitor via periodic HPLC analysis .

Q. What safety protocols are critical when working with 2-Allylpiperidine hydrochloride?

- Use fume hoods and nitrile gloves to avoid inhalation or dermal contact.

- Follow OSHA-compliant PPE, including safety goggles and lab coats.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges in 2-Allylpiperidine hydrochloride derivatives?

Enantioselectivity is achieved via chiral auxiliaries (e.g., tert-butanesulfinamide) or asymmetric catalysis. For example, chiral Pd catalysts enable allylic amination with >90% ee. Post-synthetic modifications, such as Wacker oxidation, retain stereochemistry for alkaloid synthesis .

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Allylpiperidine hydrochloride analogs?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

- Validate results across multiple assays (e.g., receptor binding vs. functional cAMP assays).

- Use orthogonal purification methods (e.g., preparative HPLC followed by recrystallization) to eliminate confounding impurities .

Q. What methodologies optimize the compound’s application in alkaloid synthesis?

- Wacker oxidation converts the allyl group to a ketone for downstream cyclization.

- Boc protection of the piperidine nitrogen enables selective functionalization.

- Catalytic hydrogenation adjusts stereochemistry for target alkaloids like (+)-coniine .

Q. How do reaction conditions influence byproduct formation during 2-Allylpiperidine hydrochloride synthesis?

- Elevated temperatures promote β-hydride elimination, yielding piperidine-alkene byproducts.

- Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions.

- Monitor intermediates via TLC or in situ IR to adjust conditions dynamically .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- Molecular docking (AutoDock Vina) identifies potential receptor interactions.

- ADMET prediction software (e.g., SwissADME) estimates solubility (LogP ≈ 2.1) and CYP450 metabolism risks .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) assays (pH 1.2, 37°C) evaluate acid stability.

- Plasma protein binding studies (ultrafiltration + LC-MS) quantify bioavailability.

- Forced degradation studies (heat, light, oxidation) identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.